molecular formula C10H12INO2 B13755138 Methyl 2-(2-aminoethyl)-5-iodobenzoate CAS No. 1131587-32-0

Methyl 2-(2-aminoethyl)-5-iodobenzoate

Cat. No.: B13755138
CAS No.: 1131587-32-0
M. Wt: 305.11 g/mol
InChI Key: XEZWLKIICXSMQN-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminoethyl)-5-iodobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an iodine atom at the 5th position of the benzoate ring and an aminoethyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-aminoethyl)-5-iodobenzoate typically involves the iodination of methyl benzoate followed by the introduction of the aminoethyl group. One common method includes the following steps:

    Iodination: Methyl benzoate is treated with iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atom at the 5th position.

    Aminoethylation: The iodinated product is then reacted with ethylenediamine under controlled conditions to introduce the aminoethyl group at the 2nd position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-aminoethyl)-5-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The aminoethyl group can undergo oxidation to form corresponding imines or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.

    Oxidation Products: Imines or nitriles.

    Reduction Products: Amines.

Scientific Research Applications

Methyl 2-(2-aminoethyl)-5-iodobenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminoethyl)-5-iodobenzoate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 2-(2-aminoethyl)-4-iodobenzoate
  • Methyl 2-(2-aminoethyl)-3-iodobenzoate
  • Methyl 2-(2-aminoethyl)-6-iodobenzoate

Comparison: Methyl 2-(2-aminoethyl)-5-iodobenzoate is unique due to the specific positioning of the iodine atom, which can influence its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.

Properties

CAS No.

1131587-32-0

Molecular Formula

C10H12INO2

Molecular Weight

305.11 g/mol

IUPAC Name

methyl 2-(2-aminoethyl)-5-iodobenzoate

InChI

InChI=1S/C10H12INO2/c1-14-10(13)9-6-8(11)3-2-7(9)4-5-12/h2-3,6H,4-5,12H2,1H3

InChI Key

XEZWLKIICXSMQN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)CCN

Origin of Product

United States

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